molecular formula C11H13N3OS B2551270 2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine CAS No. 1247761-19-8

2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine

Cat. No. B2551270
CAS RN: 1247761-19-8
M. Wt: 235.31
InChI Key: AMPSBEGBDLLJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” is a chemical compound with the molecular formula C11H13N3OS . It has been studied for its potential in the field of medicinal chemistry, particularly as an inhibitor of certain protein kinases .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, such as “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine”, often involves multi-step processes. For instance, one study reported the synthesis of similar compounds in 1-2 steps from a readily available chloro intermediate . Another study reported the synthesis of thienopyrimidine derivatives via the reaction of 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carbohydrazide with different carbonyl compounds .


Molecular Structure Analysis

The molecular structure of “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” is characterized by a thieno[2,3-d]pyrimidin-4-yloxy group attached to a pyrrolidine ring via a methylene bridge . The thieno[2,3-d]pyrimidine moiety is a bicyclic heteroaromatic system containing a thiophene ring fused with a pyrimidine ring .


Chemical Reactions Analysis

The chemical reactions involving “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” and similar compounds are typically centered around the thieno[2,3-d]pyrimidine core. These reactions often involve nucleophilic substitutions, intramolecular nucleophilic additions, and other transformations .

Scientific Research Applications

Mechanism of Action

The mechanism of action of “2-({Thieno[2,3-d]pyrimidin-4-yloxy}methyl)pyrrolidine” and similar compounds often involves the inhibition of certain protein kinases. For instance, some thieno[2,3-d]pyrimidine derivatives have been reported to inhibit the PI3K lipid kinase, which is involved in cancer progression .

properties

IUPAC Name

4-(pyrrolidin-2-ylmethoxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-2-8(12-4-1)6-15-10-9-3-5-16-11(9)14-7-13-10/h3,5,7-8,12H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMPSBEGBDLLJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COC2=C3C=CSC3=NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.